molecular formula C24H21N3O3 B2880026 2-amino-3-(3-methoxybenzoyl)-N-(p-tolyl)indolizine-1-carboxamide CAS No. 903342-37-0

2-amino-3-(3-methoxybenzoyl)-N-(p-tolyl)indolizine-1-carboxamide

Cat. No. B2880026
CAS RN: 903342-37-0
M. Wt: 399.45
InChI Key: KLZXUOHGEIPEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(3-methoxybenzoyl)-N-(p-tolyl)indolizine-1-carboxamide, also known as MTID, is a chemical compound that has been widely studied for its potential applications in scientific research. MTID belongs to the class of indolizine derivatives and has been found to exhibit various biological activities.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of heterocyclic compounds, including those structurally related to 2-amino-3-(3-methoxybenzoyl)-N-(p-tolyl)indolizine-1-carboxamide, have been widely studied. These efforts aim to explore new methods for creating compounds with potential biological activities. For instance, Hassan et al. (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the importance of structural variation in medicinal chemistry (Hassan, Hafez, & Osman, 2014).

Biological Activity

  • The exploration of biological activities, such as antimicrobial and anticancer properties, is a significant area of application. Studies like that of Badne et al. (2011) have focused on synthesizing novel heterocyclic compounds to screen them for antimicrobial activity, demonstrating the potential utility of these compounds in developing new therapeutic agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Material Science Applications

  • Research into the photoluminescent properties of related compounds has shown potential applications in material science. For example, Outlaw et al. (2016) studied the unusual blue-shifted acid-responsive photoluminescence behavior in 6-amino-8-cyanobenzo[1,2-b]indolizines, revealing insights into the tuning of optical and pH effects for material applications (Outlaw, Zhou, Bragg, & Townsend, 2016).

properties

IUPAC Name

2-amino-3-(3-methoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-9-11-17(12-10-15)26-24(29)20-19-8-3-4-13-27(19)22(21(20)25)23(28)16-6-5-7-18(14-16)30-2/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZXUOHGEIPEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3-methoxybenzoyl)-N-(p-tolyl)indolizine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.